Alpha-Terpineol

Beschreibung

Monoterpenoid Classification and Chirality in Biological Systems

(-)-alpha-Terpineol belongs to the class of monoterpenoids, which are a diverse group of naturally occurring compounds derived from isoprene (B109036) units. Specifically, it is a monocyclic monoterpenoid tertiary alcohol. researchgate.netchemicalbook.comscispace.com Monoterpenoids have a ten-carbon skeleton and are formed from geranyl diphosphate (B83284). openstax.org

Chirality, the property of a molecule being non-superimposable on its mirror image, is a significant aspect of alpha-terpineol (B3430122). This compound exists as two enantiomers: (R)-(+)-alpha-terpineol and (S)-(-)-alpha-terpineol. hpa.gov.twacs.orgchemicalbook.com These stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. hpa.gov.tw The biological activity of chiral molecules can vary significantly between enantiomers due to their specific interactions with biological systems, which are often chiral themselves (e.g., enzymes, receptors). academie-sciences.fr While this compound is often encountered as a racemic mixture (an equal mix of both enantiomers), the individual enantiomers, including (-)-alpha-terpineol, are also found in nature and are subjects of specific research to understand their distinct biological roles. hpa.gov.twacs.orgchemicalbook.comresearchgate.net

Natural Occurrence and Significance in Essential Oils Research

(-)-alpha-Terpineol is a widely distributed natural product, found in over 150 plant species. hpa.gov.twnih.gov It is a significant constituent of many essential oils, contributing to their characteristic aromas and biological activities. researchgate.nethtppl.co.inchemicalbook.comscispace.comhpa.gov.twatamanchemicals.comhtppl.co.inforeverest.net The presence and concentration of this compound, including the (-)-isomer, can vary considerably depending on the plant species, geographical location, and even the specific part of the plant. chemicalbook.comchemicalbook.in

Here is a table summarizing some reported natural sources of this compound and its approximate percentage in the essential oil or fraction:

| Source Plant (Scientific Name) | Common Name | Estimated Amount in Oily Fraction (%) | Reference |

| Origanum majorana | Marjoram | 73 | researchgate.net |

| Pinus pinaster | Maritime Pine | 67.3 | researchgate.net |

| Salvia sclarea | Clary Sage | 47.4 | researchgate.net |

| Thymus caespititius | Azorean Thyme | 32.1 | researchgate.net |

| Trembleya parviflora | - | 16.5 | researchgate.net |

| Narcissus poeticus | Poet's Narcissus | 23.7 (in absolute) | researchgate.net |

| Melaleuca alternifolia | Tea Tree | 3-10 | htppl.co.intisserandinstitute.org |

| Citrus aurantium | Bitter Orange | Present (in petitgrain) | hpa.gov.twacs.orgchemicalbook.comchemicalbook.in |

| Elettaria cardamomum | Cardamom | Present | hpa.gov.twchemicalbook.in |

| Satureia montana | Winter Savory | Present (L-form) | hpa.gov.twchemicalbook.in |

| Lavandula hybrida | Lavandin | Present (L-form) | hpa.gov.twchemicalbook.in |

| Eucalyptus globulus | Blue Gum Eucalyptus | Present | atamanchemicals.comchemicalbook.inmedchemexpress.com |

Note: The percentages can vary widely based on various factors.

Historical Context of Academic Investigation

The structural elucidation of terpineol (B192494), including this compound, dates back to the late 19th century with contributions from chemists such as Semmler, Tiemann, Wagner, and Wallach. researchgate.net Early academic investigations focused on determining its chemical structure and exploring methods for its synthesis. researchgate.netslideshare.net The separation and identification of the individual stereoisomers, (+)-alpha-terpineol and (-)-alpha-terpineol, were achieved in the early 20th century. German chemists H. Waldbaum and O. Hüthig isolated the (+)-stereoisomer from petitgrain in 1903, and a few years later, J. E. Teeple separated the (-)-enantiomer from long-leaf pine oil. acs.orgchemicalbook.comchemicalbook.in This historical work laid the foundation for further research into the properties and potential applications of this compound and its enantiomers.

Overview of Reported Biological Activities and Research Domains

Current scientific research on this compound, including studies specifically investigating the (-)-isomer, spans various biological activities and research domains. The compound has been the subject of numerous studies exploring its potential effects. researchgate.netscispace.comtandfonline.comresearchgate.netresearchgate.net

Reported biological activities attributed to this compound in scientific literature include:

Antimicrobial Activity: Research has investigated the effects of this compound against various microorganisms, including bacteria and fungi. researchgate.netchemicalbook.comscispace.comchemicalbook.comatamanchemicals.commedchemexpress.comresearchgate.netforeverest.netscielo.briiarjournals.orgmdpi.com Studies suggest it may disrupt bacterial cell walls and membranes. chemicalbook.com

Anti-inflammatory Activity: this compound has shown anti-inflammatory properties in research studies. researchgate.netscispace.comresearchgate.netatamanchemicals.commedchemexpress.comtandfonline.comresearchgate.netresearchgate.netforeverest.netscielo.briiarjournals.orgmdpi.comiiarjournals.org Investigations have explored its potential to inhibit pro-inflammatory mediators and pathways, such as NF-κB signaling. chemicalbook.commedchemexpress.comscielo.briiarjournals.orgiiarjournals.org

Antioxidant Activity: The compound has been reported to exhibit antioxidant effects. researchgate.netscispace.comresearchgate.netatamanchemicals.comtandfonline.comresearchgate.netresearchgate.netforeverest.netscielo.br

Anticancer/Antiproliferative Activity: Some research has explored the effects of this compound on cancer cells, indicating potential antiproliferative effects and induction of apoptosis in certain cell lines. researchgate.netscispace.comresearchgate.netatamanchemicals.comtandfonline.comresearchgate.netresearchgate.netiiarjournals.orgiiarjournals.orgeurekaselect.comnih.govtaylorandfrancis.com Studies have investigated its mechanisms of action, including the suppression of NF-κB signaling. iiarjournals.orgiiarjournals.orgeurekaselect.comnih.gov

Analgesic Activity: this compound has been studied for its potential analgesic properties. researchgate.netscispace.comtandfonline.comresearchgate.netresearchgate.netscielo.br

Neuroprotective Activity: Research has indicated potential neuroprotective effects. tandfonline.comresearchgate.netforeverest.net Studies using in vivo models have explored its impact on neurological conditions, such as Alzheimer's disease models, investigating effects on neurogenesis, memory, and amyloid plaques. scielo.br

Gastroprotective and Antiulcer Activity: Some studies have investigated its effects on the gastrointestinal system. scispace.comtandfonline.comresearchgate.net

Anticonvulsant Activity: this compound has shown anticonvulsant activity in research. chemicalbook.comscispace.comatamanchemicals.comresearchgate.netscielo.br

Antihypertensive Activity: Research has explored potential antihypertensive effects. scispace.comresearchgate.netatamanchemicals.comresearchgate.net

Insecticidal Properties: The compound has also been reported to possess insecticidal properties. scispace.comresearchgate.netatamanchemicals.com

These reported biological activities highlight the diverse research domains in which (-)-alpha-Terpineol and its isomers are being investigated, ranging from infectious diseases and inflammation to neurological disorders and cancer.

Here is a table summarizing some reported biological activities of this compound:

Note: This table summarizes reported activities and is not exhaustive. Further research is ongoing in these areas.

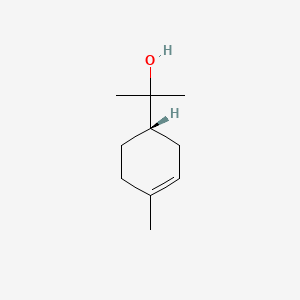

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways in Plant Systems

The biosynthesis of the monoterpene (-)-alpha-Terpineol in plants is a sophisticated process governed by specific enzymatic reactions within a defined metabolic pathway. This natural production is the source of the characteristic aroma in many plant species.

Role of alpha-Terpineol (B3430122) Synthase (α-TPS)

The pivotal enzyme in the formation of this compound is this compound synthase (α-TPS). tandfonline.com This enzyme is a member of the terpene synthase (TPS) family, which is responsible for creating the vast array of terpenoid compounds found in nature. α-TPS specifically catalyzes the conversion of the acyclic precursor, geranyl diphosphate (B83284) (GPP), into the cyclic monoterpene alcohol, this compound. tandfonline.com The expression and activity of α-TPS are critical factors determining the quantity of this compound produced by a plant. tandfonline.com For instance, in grapevines (Vitis vinifera), the α-TPS gene has been identified and shown to be directly involved in the synthesis of this compound. tandfonline.comwikipedia.org Different plant species may have various isoforms of this enzyme, which can lead to the production of different stereoisomers of this compound. wikipedia.org

Geranyl Diphosphate (GPP) as Precursor in the Methylerythritol Phosphate (B84403) (MEP) Pathway

The journey to (-)-alpha-Terpineol begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these precursors are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. nih.govrsc.org The MEP pathway is the predominant route for the biosynthesis of monoterpenes, including (-)-alpha-Terpineol. tandfonline.comrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org Through a series of enzymatic steps, the C10 compound geranyl diphosphate (GPP) is formed from the condensation of one molecule of DMAPP and one molecule of IPP. nih.govnih.gov GPP then serves as the direct substrate for this compound synthase. tandfonline.comwikipedia.org

Genetic Regulation of this compound Biosynthesis

The production of this compound is a genetically regulated process, with the expression of the α-TPS gene being a key control point. tandfonline.com Studies in various plants, such as grapevine, have shown that the transcript levels of α-TPS can correlate with the accumulation of this compound. tandfonline.com The regulation of this gene can be influenced by developmental stages, such as fruit ripening, and by environmental factors. nih.gov For example, the expression of some terpene synthase genes is induced by biotic stresses like herbivory or pathogen attack, as terpenoids often play a role in plant defense. nih.gov Hormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to induce the expression of TPS genes, suggesting their involvement in the signaling pathways that regulate terpenoid biosynthesis. nih.gov

Cyclization Mechanisms in Monoterpene Synthases

The conversion of the linear GPP molecule into the cyclic structure of this compound is a complex reaction catalyzed within the active site of α-TPS. The process is initiated by the removal of the diphosphate group from GPP, which generates a highly reactive geranyl cation. wikipedia.org This carbocation is then guided by the enzyme's three-dimensional structure to undergo a series of rearrangements and cyclization. For the formation of α-terpineol, the geranyl cation is isomerized to a linalyl cation, which then cyclizes to form the α-terpinyl cation. nih.gov The reaction is ultimately terminated by the addition of a water molecule to this carbocation, resulting in the formation of this compound. nih.govsemanticscholar.org The specific amino acid residues within the active site of the synthase play a crucial role in stabilizing the carbocation intermediates and directing the cyclization cascade to ensure the production of the correct monoterpene. nih.govsemanticscholar.org

Microbial Biotransformation of Precursors

Beyond its synthesis in plants, (-)-alpha-Terpineol can be produced through the biotransformation of readily available precursors by various microorganisms. This biotechnological approach is gaining interest as a sustainable alternative to chemical synthesis.

Conversion from Limonene (B3431351)

A significant route for the microbial production of this compound is the biotransformation of limonene, a major component of citrus peel oil. mdpi.comoup.com This process typically involves the hydration of limonene, catalyzed by microbial enzymes. mdpi.comfrontiersin.org A variety of microorganisms, including fungi and bacteria, have been shown to effectively carry out this conversion. For instance, strains of Penicillium digitatum and Fusarium oxysporum have been successfully used for the biotransformation of (R)-(+)-limonene to (R)-(+)-α-terpineol. oup.comscielo.org.co Bacterial species such as Pseudomonas gladioli and Sphingobium sp. are also known to convert limonene to this compound. frontiersin.orgresearchgate.net The efficiency and product specificity of this biotransformation can be influenced by various factors, including the microbial strain, culture conditions, and the presence of inducers. scielo.org.conih.gov

Table 1: Examples of Microorganisms in Limonene to α-Terpineol Biotransformation

| Microorganism | Substrate | Key Finding |

| Fusarium oxysporum 152b | R-(+)-limonene | Capable of converting R-(+)-limonene to R-(+)-α-terpineol, with production optimized through experimental design. oup.com |

| Penicillium digitatum DSM 62840 | (R)-(+)-limonene | Biotransformation yields (R)-(+)-α-terpineol, with production influenced by culture medium, pH, and substrate concentration. scielo.org.co |

| Pseudomonas gladioli | Limonene | Identified as a microorganism that metabolizes limonene to produce α-terpineol as a major product. mdpi.comfrontiersin.org |

| Sphingobium sp. | R-(+)-limonene | Achieved high concentrations of R-(+)-α-terpineol in a biphasic system. researchgate.net |

| Cladosporium sp. | Limonene | Reported to biotransform limonene to α-terpineol as the main product. oup.com |

Hydroxylation and Dehydration Mechanisms

The biosynthesis of α-terpineol can proceed through the hydroxylation of a precursor followed by a dehydration step. For instance, the transformation of limonene can be initiated by hydroxylation, catalyzed by enzymes like cytochrome P450 monooxygenases, to form intermediates such as limonene-1,2-diol. mdpi.com This diol can then be enzymatically dehydrated to yield α-terpineol. mdpi.com

Specific Microbial Strains (e.g., Penicillium, Fusarium oxysporum)

Several microbial strains are known for their ability to produce α-terpineol. Fungi, in particular, have demonstrated significant capabilities in this biotransformation.

Penicillium digitatum : This fungal species is recognized for its capacity to convert (R)-(+)-limonene into α-terpineol with high regioselectivity. nih.govresearchgate.net Studies have optimized conditions for this biotransformation, achieving significant yields of α-terpineol. nih.gov The enzymes responsible for this conversion appear to be inducible. nih.gov

Fusarium oxysporum : This plant pathogenic fungus is also involved in the biosynthesis of various secondary metabolites. nih.govfrontiersin.org While its primary research focus is often on plant diseases and other metabolic products like jasmonic acid, its broad enzymatic machinery contributes to various biotransformation reactions within the terpenoid class. nih.govfrontiersin.org

Table 1: Microbial Production of α-Terpineol

| Microorganism | Substrate | Major Product | Reference |

|---|---|---|---|

| Penicillium digitatum DSM 62840 | (R)-(+)-Limonene | α-Terpineol | nih.gov |

| Penicillium sp. | R-(+)-Limonene | α-Terpineol | researchgate.net |

| Aspergillus sp. | (-)-beta-Pinene | α-Terpineol | researchgate.net |

| Serratia marcescens | α-Pinene | α-Terpineol | mdpi.comfrontiersin.org |

| Candida tropicalis MTCC 230 | α-Pinene | (+)-α-Terpineol | mdpi.com |

| Polyporus brumalis | (-)-α-Pinene | α-Terpineol | nih.gov |

Conversion from alpha-Pinene (B124742) and beta-Pinene

Alpha-pinene and beta-pinene, abundant bicyclic monoterpenes, serve as common precursors for the microbial synthesis of α-terpineol. researchgate.netfrontiersin.org Various microorganisms, including bacteria and fungi, can transform these compounds. researchgate.netfrontiersin.orgnih.gov For example, Serratia marcescens produces α-terpineol from α-pinene when cultured in a glucose and nitrogen-supplemented medium. mdpi.comfrontiersin.org Similarly, Aspergillus niger can convert both α-pinene and β-pinene into α-terpineol. nih.gov

Oxide Rearrangement and Hydroxylation

A key mechanism in the conversion of α-pinene involves its initial oxidation to α-pinene oxide. mdpi.comfrontiersin.org This reaction is often facilitated by NADH-dependent α-pinene oxygenase or cytochrome P450 monooxygenases. mdpi.comfrontiersin.org The resulting epoxide is an unstable intermediate that can undergo enzymatic rearrangement or hydrolysis. One pathway involves the action of α-pinene oxide lyase, which cleaves the epoxide ring. frontiersin.org Alternatively, the epoxide can be hydrolyzed to a diol, which is subsequently dehydrated to form α-terpineol. mdpi.com

Biocatalyst Development for Stereoselective Production

The development of biocatalysts for producing specific stereoisomers of α-terpineol is a significant area of research. frontiersin.orgmdpi.com This is crucial because the biological and sensory properties of terpenoids are often strictly related to their stereochemistry. mdpi.com Research focuses on screening new microorganisms and engineering existing ones to enhance the production of desired enantiomers, such as (-)-α-Terpineol. frontiersin.org Lipases are one class of enzymes widely used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure alcohols, which is a key strategy in the stereoselective synthesis of terpenoids. mdpi.com

Biotransformation and Degradation by Microorganisms

Microorganisms are not only capable of synthesizing α-terpineol but also of utilizing it as a carbon source through various degradation pathways.

Metabolic Routes in Pseudomonas incognita (e.g., Oleuropeic Acid, Aromatization, Limonene Pathways)

Pseudomonas incognita has been shown to degrade α-terpineol through at least three distinct metabolic routes. nih.govcdnsciencepub.comcdnsciencepub.com The breakdown of α-terpineol by this bacterium leads to a variety of acidic and neutral metabolites. nih.govcdnsciencepub.comresearchgate.net

Oleuropeic Acid Pathway : One pathway proceeds via the formation of oleuropeic acid. nih.govcdnsciencepub.comcdnsciencepub.com Cell-free extracts of P. incognita can convert α-terpineol into oleuropeic acid in the presence of NADH. nih.govcdnsciencepub.comresearchgate.net

Aromatization Pathway : A second degradation route is initiated by the aromatization of the α-terpineol molecule. nih.govcdnsciencepub.comcdnsciencepub.com This leads to aromatic compounds like p-cymene-8-ol, which is further metabolized to 8-hydroxycumic acid and cumic acid. nih.govcdnsciencepub.comresearchgate.net

Limonene Pathway : The third proposed pathway involves the conversion of α-terpineol to limonene. nih.govcdnsciencepub.comcdnsciencepub.com The formed limonene is then metabolized, likely through intermediates such as perillic acid, a known product of limonene degradation in other Pseudomonas species. nih.govcore.ac.uk

**Table 2: Metabolites Identified in α-Terpineol Degradation by *Pseudomonas incognita***

| Metabolite Type | Identified Compounds | Reference |

|---|---|---|

| Acidic | Oleuropeic acid | nih.govcdnsciencepub.comresearchgate.net |

| 8-Hydroxycumic acid | nih.govcdnsciencepub.comresearchgate.net | |

| Cumic acid | nih.govcdnsciencepub.comresearchgate.net | |

| beta-Isopropyl pimelic acid | nih.govcdnsciencepub.comresearchgate.net | |

| 1-hydroxy-4-isopropenyl-cyclohexane-1-carboxylic acid | nih.govcdnsciencepub.comresearchgate.net | |

| p-Isopropenyl benzoic acid | nih.govcdnsciencepub.comresearchgate.net | |

| Neutral | Limonene | nih.govcdnsciencepub.comresearchgate.net |

| p-Cymene-8-ol | nih.govcdnsciencepub.comresearchgate.net | |

| 2-Hydroxycineole | nih.govcdnsciencepub.comresearchgate.net | |

| Uroterpenol | nih.govcdnsciencepub.comresearchgate.net |

Oxidative Transformations by Fungi (e.g., Alternaria alternata)

The fungus Alternaria alternata is capable of facilitating the biotransformation of this compound into oxidative products. nih.govnih.gov Fermentation of this compound with A. alternata leads to the production of two primary oxidative products: 4R-oleuropeic acid and (1S,2R,4R)-p-menthane-1,2,8-triol. nih.govrsc.org This microbial transformation demonstrates the ability of fungi to perform specific and valuable chemical conversions that can be difficult to achieve through conventional chemical synthesis. nih.gov The process is considered a more environmentally friendly method compared to chemical synthesis. nih.gov While it was previously known that this compound could be oxidized to oleuropeic acid by the larvae of the common cutworm (Spodoptera litura), studies have verified that microbes possessing a P450 enzyme system, such as A. alternata, can facilitate the same transformation. nih.govrsc.org

The table below summarizes the key oxidative products resulting from the biotransformation of (-)-alpha-Terpineol by Alternaria alternata.

| Starting Compound | Microorganism | Key Oxidative Products |

| (-)-alpha-Terpineol | Alternaria alternata | 4R-oleuropeic acid |

| (-)-alpha-Terpineol | Alternaria alternata | (1S,2R,4R)-p-menthane-1,2,8-triol |

Identification of Intermediate Metabolites (e.g., 7-hydroxy-alpha-terpineol)

Detailed investigation into the metabolic pathway has led to the identification of crucial intermediate compounds. By shortening the fermentation time of this compound with Alternaria alternata, researchers successfully isolated and identified 7-hydroxy-alpha-terpineol. nih.govrsc.orgrsc.org This discovery confirmed previous hypotheses that 7-hydroxy-alpha-terpineol serves as an oxidative intermediate in the conversion pathway. nih.govrsc.orgchem960.com The transformation to (1S,2R,4R)-p-menthane-1,2,8-triol occurs via this intermediate, while the formation of 4R-oleuropeic acid is reported as a one-step process. nih.gov The isolation of this intermediate provides a clearer understanding of the stepwise oxidation of the parent compound. rsc.org

Role of Cytochrome P450 Enzymes in Metabolism

The enzymatic basis for the oxidative transformation of this compound by Alternaria alternata has been confirmed to involve the cytochrome P450 (P450) enzyme system. nih.govrsc.orgrsc.org These enzymes are well-known for their ability to catalyze the oxidation of a wide variety of compounds. nih.govnih.gov The involvement of P450 enzymes in this specific biotransformation was substantiated through inhibition and induction experiments. rsc.org The results from these experiments indicated that cytochrome P450 enzymes are the catalysts for this metabolic process. rsc.org The in vivo metabolic pathways of this compound are connected to the P450 enzyme system, highlighting the central role of these enzymes in the detoxification and metabolism of such xenobiotics. nih.govmdpi.com

Advanced Synthetic Strategies for Alpha Terpineol and Derivatives

Stereoselective Synthesis Methodologies

Achieving high stereoselectivity is crucial for the synthesis of the pure (-)-alpha-terpineol enantiomer. While the hydration of pinene often yields a mixture of isomers, research explores methods to favor the formation of specific enantiomers. One approach involves the use of asymmetric catalysis in reactions like the Diels-Alder reaction, which can be a key step in constructing the terpenoid skeleton with controlled stereochemistry. jlu.edu.cn Studies have investigated stereoselective additions in cyclohexadienone systems derived from racemic alpha-terpineol (B3430122), though this focuses on using this compound as a starting material for other stereoisomers rather than its direct stereoselective synthesis. rsc.org Biosynthetic routes catalyzed by terpene synthases naturally produce specific enantiomers, such as (S)-(-)-alpha-terpineol, highlighting the potential for enzyme-catalyzed stereoselective synthesis approaches. nih.gov

Chemical Hydration of alpha-Pinene (B124742) and Turpentine (B1165885) Oil

The hydration of alpha-pinene and turpentine oil is a common industrial method for synthesizing this compound. nih.govunila.ac.id Turpentine oil, primarily composed of alpha-pinene (65-85% in some varieties), serves as a readily available natural source. unila.ac.idscispace.com

The hydration typically involves treating alpha-pinene or turpentine oil with aqueous mineral acids. nih.govunila.ac.idugm.ac.id This process often proceeds through the formation of crystalline cis-terpin hydrate (B1144303) (p-menthane-1,8-diol monohydrate) as an intermediate. nih.govmdpi.com Subsequent partial dehydration of terpin (B149876) hydrate yields this compound. nih.govmdpi.com

However, this acid-catalyzed hydration of alpha-pinene is known to produce a complex mixture of monoterpenes, alcohols, and hydrocarbons due to isomerization and hydration reactions. unila.ac.idugm.ac.idunila.ac.id The main product is this compound, but other isomers such as limonene (B3431351) and terpinolene (B10128) are also formed. unila.ac.idugm.ac.id The dehydration of terpin hydrate also typically results in a mixture of alpha-, beta-, and gamma-terpineol (B1199165) isomers, often in a ratio of about 7:2:2. mdpi.com

Various acid catalysts have been explored for this hydration, including sulfuric acid, hydrochloric acid, acetic acid, oxalic acid, and monochloroacetic acid (MCA). uinsgd.ac.idmdpi.com While sulfuric acid is traditionally used, it presents environmental challenges due to corrosive waste. uinsgd.ac.idmdpi.com Chloroacetic acid has shown effectiveness, with studies reporting high conversion of alpha-pinene and good selectivity for this compound under optimized conditions. uinsgd.ac.idnih.gov For instance, MCA has been reported to achieve 90% conversion of alpha-pinene with 65% selectivity for terpineol (B192494). nih.gov

Research has also investigated composite catalysts and alternative conditions to improve efficiency and reduce environmental impact. Ternary composite catalysts composed of alpha-hydroxy acids, phosphoric acid, and acetic acid have shown good catalytic performance, with high conversion of alpha-pinene and notable selectivity for this compound. mdpi.comnih.gov For example, a catalyst system using citric acid, phosphoric acid, and acetic acid achieved ≥96% conversion of alpha-pinene and ≥46.9% content of this compound with ≥48.1% selectivity under specific conditions (mass ratio of alpha-pinene:acetic acid:water:citric acid:phosphoric acid 1:2.5:1:(0.1–0.05):0.05, 70 °C, 12–15 h). mdpi.com

The hydration reaction can be influenced by factors such as catalyst concentration, temperature, reaction time, and stirring rate. unila.ac.id Studies have aimed to optimize these parameters to maximize this compound yield and selectivity. unila.ac.id

Diels-Alder Reactions in Terpenoid Synthesis

Diels-Alder reactions are powerful tools in organic synthesis for constructing cyclic systems and are applicable to the synthesis of terpenoids. researchgate.netnih.govnowgonggirlscollege.co.in This cycloaddition reaction allows for the formation of cyclohexene (B86901) rings, a core structural feature of this compound. nowgonggirlscollege.co.in

While general terpenoid synthesis frequently utilizes Diels-Alder reactions to build complex polycyclic structures, specific applications towards this compound synthesis have been explored. researchgate.netslideshare.netslideshare.net The reaction involves a conjugated diene reacting with a dienophile. nowgonggirlscollege.co.in The regioselectivity, site selectivity, and stereoselectivity of the Diels-Alder reaction can be controlled by factors such as the solvent, substituents on the reactants, and temperature. slideshare.net

Research indicates that this compound can be synthesized via a Diels-Alder reaction route. slideshare.netslideshare.net Furthermore, asymmetric catalyzed Diels-Alder reactions have been investigated for the enantioselective synthesis of (R)-alpha-terpineol, suggesting the potential for similar approaches to synthesize the (-)-alpha-terpineol enantiomer. jlu.edu.cn

Synthesis from Aromatic Precursors

Synthesis of this compound can also be achieved starting from aromatic compounds, such as p-toluic acid. slideshare.netslideshare.net This approach typically involves transforming the aromatic ring into the cyclohexene ring system found in this compound. slideshare.net

One method mentioned involves starting from p-toluic acid. slideshare.netslideshare.net While the detailed steps from aromatic precursors to (-)-alpha-terpineol specifically are not extensively detailed in the search results, the general principle involves reduction of the aromatic ring and subsequent functional group transformations to establish the correct oxidation state and the tertiary alcohol moiety characteristic of this compound. The Birch reduction, for example, is a reaction where aromatic compounds undergo partial reduction to unconjugated cyclohexadiene compounds and could potentially be a step in such a synthetic route. slideshare.net

Pharmacological and Mechanistic Investigations

Antineoplastic and Cytotoxic Activities

(-)-alpha-Terpineol has demonstrated cytotoxic activity against a range of tumor cell lines, including those from lung, breast, leukemia, and colorectal cancers. benthamdirect.comresearchgate.netnih.gov Studies have shown that the small cell lung carcinoma cell line NCI-H69 was particularly sensitive to (-)-alpha-Terpineol, with an IC50 of 0.26 mM. iiarjournals.org Cytotoxic effects have also been observed in MCF-7 breast cancer cells (IC50 of 33.0 ± 5.4 μg/mL) and HeLa cervical cancer cells (IC50 of approximately 12.46 μg/mL). researchgate.netresearchgate.net The compound's ability to reduce cell viability appears to be dose-dependent. nih.gov

Inhibition of NF-κB Signaling Pathway

A significant mechanism through which (-)-alpha-Terpineol exerts its antineoplastic effects is the inhibition of the NF-κB signaling pathway. researchgate.netnih.goviiarjournals.orgiiarjournals.orgkemdikbud.go.idchemfaces.comunivates.brresearchgate.net NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immune responses, cell survival, and proliferation, and its aberrant activation is frequently observed in various cancers. iiarjournals.orgresearchgate.net

NF-κB/Protein Kinase Inhibition

(-)-alpha-Terpineol has been shown to inhibit NF-κB translocation and activity in a dose-dependent manner in tumor cells. iiarjournals.orgiiarjournals.orgresearchgate.net This inhibition has been confirmed using NF-κB assays. iiarjournals.orgiiarjournals.orgresearchgate.net Furthermore, studies suggest that (-)-alpha-Terpineol may also target protein kinases. iiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.netscielo.br Kinase profiling analysis indicated that at lower concentrations (0.64 mM), the inhibitory activity of (-)-alpha-Terpineol was primarily directed against MAPK8 (JNK1), showing 43% inhibition. iiarjournals.orgiiarjournals.orgresearchgate.net At a higher concentration (5.8 mM), moderate inhibition was observed against JAK3 (48%), AKT1 (35%), and IKBKB (23%). iiarjournals.orgiiarjournals.orgresearchgate.net These findings suggest that inhibition of protein kinases and/or the NF-κB pathway are potential mechanisms underlying the cytotoxicity of (-)-alpha-Terpineol. iiarjournals.orgiiarjournals.orgresearchgate.netresearchgate.netscielo.br

Downregulation of NF-κB-Related Gene Expression (e.g., IL-1β, IL1R1, IFNG, ITK, EGFR, AKT1S1, TNIK, TRFDD1, BAG1, BAG3)

Treatment of cancer cells with (-)-alpha-Terpineol has been shown to downregulate the expression of several genes regulated by or related to the NF-κB pathway. iiarjournals.orgunivates.brresearchgate.net In MCF-7 cells treated with (-)-alpha-Terpineol for 6 hours, a reduction in the expression of genes such as IL-1β, IL1R1, IFNG, ITK, EGFR, AKT1S1, TNIK, TRFDD1, BAG1, and BAG3 was observed, with fold changes ranging between 0.05 and 0.6. iiarjournals.orgresearchgate.net This downregulation of NF-κB-related genes further supports the role of NF-κB pathway inhibition in the mechanism of action of (-)-alpha-Terpineol. iiarjournals.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

(-)-alpha-Terpineol has been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines. benthamdirect.comnih.goviiarjournals.orgresearchgate.netresearchgate.netkemdikbud.go.idlabeffects.comtandfonline.comnih.gov This induction of programmed cell death and inhibition of cell proliferation contribute to its antineoplastic activity. researchgate.netresearchgate.net

Studies have shown that (-)-alpha-Terpineol can induce cell cycle arrest in a dose-dependent manner. researchgate.netkemdikbud.go.id For instance, in MCF-7 cells, (-)-alpha-Terpineol induced cell accumulation in the Sub-G1 phase, indicative of apoptosis, and also caused cell cycle arrest in the G0/G1 phase. researchgate.netresearchgate.netkemdikbud.go.id In HeLa cells, cell accumulation at the G1 phase was observed after incubation with (-)-alpha-Terpineol. researchgate.net

Mitochondrial Damage and Cytochrome c Release

Mitochondrial dysfunction is a key event in the induction of apoptosis through the intrinsic pathway. Research suggests that (-)-alpha-Terpineol may induce apoptosis by causing mitochondrial damage. iiarjournals.orgiiarjournals.org Disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol are critical steps that trigger the caspase cascade, leading to apoptosis. iiarjournals.orgiiarjournals.orgresearchgate.net Studies have indicated that the induction of apoptosis by (-)-alpha-Terpineol, particularly in combination with other compounds, can occur via mitochondrial damage and cytochrome c release. iiarjournals.orgiiarjournals.org

Caspase Activation and PARP Cleavage

The release of cytochrome c from the mitochondria leads to the activation of caspases, a family of proteases that execute the apoptotic program. iiarjournals.orgresearchgate.net Caspase activation, particularly caspase-3, is a hallmark of apoptosis. mdpi.com Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair and is a key substrate cleaved by activated caspase-3 during apoptosis. iiarjournals.orgmdpi.com Studies have shown that (-)-alpha-Terpineol can induce caspase activation and PARP cleavage, further confirming its ability to induce apoptosis. iiarjournals.orgresearchgate.netkemdikbud.go.id This mechanism has been observed in human colorectal cancer cells and other cell lines treated with (-)-alpha-Terpineol, sometimes in combination with other compounds. iiarjournals.orgkemdikbud.go.id

Summary of Key Findings on Antineoplastic and Cytotoxic Activities

| Mechanism | Observed Effects | Relevant Cell Lines | Citations |

| NF-κB Signaling Inhibition | Dose-dependent inhibition of NF-κB translocation and activity. | Tumor cells, HeLa, MCF-7 | iiarjournals.orgiiarjournals.orgchemfaces.comresearchgate.net |

| Protein Kinase Inhibition | Inhibition of MAPK8 (JNK1), JAK3, AKT1, and IKBKB. | Cell-free system | iiarjournals.orgiiarjournals.orgresearchgate.net |

| Downregulation of NF-κB-Related Genes | Reduced expression of IL-1β, IL1R1, IFNG, ITK, EGFR, AKT1S1, TNIK, TRFDD1, BAG1, BAG3. | MCF-7 | iiarjournals.orgunivates.brresearchgate.net |

| Induction of Apoptosis | Increased percentage of apoptotic (preG1) cells, DNA fragmentation, increased cell death. | Human colorectal cancer cells, MCF-7, HeLa, murine Sarcoma 180, melanoma murine B16-F10 | benthamdirect.comnih.goviiarjournals.orgresearchgate.netresearchgate.netkemdikbud.go.idtandfonline.comnih.gov |

| Induction of Cell Cycle Arrest | Accumulation of cells in G0/G1 and Sub-G1 phases, reduction in S and G2/M phases. | Human colorectal cancer cells, MCF-7, HeLa, lymphoma U937-GTB | iiarjournals.orgresearchgate.netresearchgate.netkemdikbud.go.id |

| Mitochondrial Damage | Disruption of mitochondrial membrane potential. | Human colorectal cancer cells | iiarjournals.orgiiarjournals.org |

| Cytochrome c Release | Release of cytochrome c from mitochondria to cytosol. | Human colorectal cancer cells | iiarjournals.orgiiarjournals.org |

| Caspase Activation | Activation of caspases, including caspase-3. | Human colorectal cancer cells, HeLa | iiarjournals.orgresearchgate.netresearchgate.netkemdikbud.go.id |

| PARP Cleavage | Cleavage of PARP protein. | Human colorectal cancer cells | iiarjournals.orgkemdikbud.go.id |

DNA Fragmentation and Micronuclei Formation

Studies have indicated that alpha-terpineol (B3430122) can induce genotoxic effects. In investigations using murine Sarcoma 180 cells, this compound treatment led to increased DNA fragmentation. researchgate.netnih.govbenthamdirect.comresearchgate.neteurekaselect.com This effect was observed across different tested concentrations. nih.govbenthamdirect.comeurekaselect.com Furthermore, this compound was found to be clastogenic, resulting in an increased formation of micronuclei, as well as other nuclear anomalies such as nucleoplasmic bridges and nuclear buds. researchgate.netnih.govbenthamdirect.comresearchgate.neteurekaselect.com The observed DNA fragmentation and increased cell death suggest that this compound can trigger various forms of apoptosis, including early, late, and necrotic apoptosis. researchgate.netnih.govbenthamdirect.comresearchgate.neteurekaselect.com

Efficacy in Specific Cancer Cell Lines and Models

This compound has demonstrated antitumor activity in pre-clinical studies against various tumor cell lines. nih.govbenthamdirect.comresearchgate.neteurekaselect.com Its effects have been evaluated in models such as murine Sarcoma 180 cells. researchgate.netnih.govbenthamdirect.comresearchgate.neteurekaselect.com In these cells, this compound exhibited cytotoxic effects across tested concentrations, leading to a reduction in cell viability. nih.govbenthamdirect.comeurekaselect.com For instance, at concentrations of 100, 250, and 500 μg/mL, cell viability was reduced by 50.9%, 38.53%, and 30.82%, respectively. nih.govbenthamdirect.comeurekaselect.com

| Concentration (μg/mL) | Cell Viability Reduction (%) |

|---|---|

| 100 | 50.9 |

| 250 | 38.53 |

| 500 | 30.82 |

Beyond Sarcoma 180, this compound has shown antiproliferative effects on human erythroleukaemic cells. researchgate.net Additionally, studies evaluating the cytotoxicity of this compound towards different human tumor cell lines in vitro identified small cell lung carcinoma and colorectal cancer cell lines among the most sensitive. researchgate.net

Synergistic Effects with Other Bioactive Compounds

Research into the components of essential oils has revealed potential synergistic interactions between this compound and other bioactive compounds. For example, this compound and linalyl acetate (B1210297), both components found in certain essential oils like sage, have been shown to exhibit synergistic anti-proliferative effects. imrpress.com This synergy was observed in studies involving human colon cancer HCT-116 cells, where the combination of linalyl acetate and this compound at non-cytotoxic concentrations for individual compounds significantly reduced cell viability and induced apoptosis and necrosis. imrpress.com Camphor (B46023) is another compound found alongside this compound and linalyl acetate in sage essential oil, and these three components are considered responsible for the oil's antitumor effects. imrpress.com The combined antiproliferative effects of this compound, linalyl acetate, and camphor have also been demonstrated in human colon cancer cells. tubitak.gov.tr

Anti-inflammatory Properties

This compound possesses anti-inflammatory properties, which have been investigated through its effects on inflammatory mediators and processes. researchgate.netresearchgate.netresearchgate.net

Modulation of Cytokine Production

This compound has been shown to modulate the production of various cytokines involved in inflammatory responses. Studies using LPS-stimulated human macrophages have indicated that this compound can significantly reduce the production of IL-1β, IL-6, and IL-10. foreverest.netleafletpub.comoncotarget.comresearchgate.net However, in these specific in vitro conditions, the production of TNF-α was not affected by this compound or other major components of tea tree oil. foreverest.netresearchgate.net Conversely, other research suggests that this compound can reduce the serum levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in in vivo models. researchgate.netresearchgate.netresearchgate.net It has also been reported to promote the downregulation of IL-1β expression and IL-6 production. researchgate.netresearchgate.net

Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory activity of this compound is also linked to its effects on pro-inflammatory enzymes. This compound has been reported to inhibit the activity of the COX enzyme. researchgate.netresearchgate.net While tea tree oil, which contains this compound, has been shown to reduce cyclooxygenase activity, the specific contribution of this compound to this effect within the complex mixture of the oil is noted. foreverest.net this compound is also associated with reducing nitric oxide (NO) production, which is catalyzed by inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net Studies on essential oils containing this compound have shown reduced levels of nitrites, a NO derived sub-product, and decreased iNOS protein levels. nih.gov

Suppression of Superoxide (B77818) Production and Reactive Oxygen Species

This compound is recognized for its ability to suppress the production of superoxide foreverest.netmdpi.comresearchgate.netresearchgate.netscispace.com and reduce levels of reactive oxygen species (ROS). foreverest.netmdpi.comresearchgate.netresearchgate.net This capability to curtail the generation of reactive oxygen radicals in biochemical processes positions it as a potential agent for various therapeutic applications. researchgate.netresearchgate.net It has been determined that this compound shows these activities by inhibiting superoxide production. researchgate.netscispace.com

Regulation of Neutrophil Influx

(-)-alpha-Terpineol has demonstrated inhibitory effects on neutrophil influx into tissues. researchgate.netresearchgate.netgreenleafmc.ca Studies using a carrageenan-induced pleurisy model in mice showed that pre-treatment with (-)-alpha-terpineol significantly inhibited the migration of neutrophils into the pleural cavity. researchgate.netgreenleafmc.ca This suggests a potential mechanism by which the compound exerts its anti-inflammatory effects, as neutrophil accumulation is a key feature of inflammatory responses. greenleafmc.ca While some studies indicate that this compound selectively inhibits superoxide production by monocytes and not neutrophils during an inflammatory response, other research clearly shows inhibition of neutrophil influx into tissue. scielo.brscielo.brresearchgate.net

Attenuation of Inflammation in Disease Models

Research has explored the anti-inflammatory effects of (-)-alpha-terpineol in several disease models.

Carrageenan-Induced Hypernociception: In models of carrageenan-induced mechanical hypernociception in mice, pre-systemic treatment with (-)-alpha-terpineol inhibited the development of increased sensitivity to mechanical stimuli. researchgate.netnih.govgreenleafmc.ca This effect was also observed in hypernociception induced by mediators such as TNF-α, prostaglandin (B15479496) E₂, and dopamine (B1211576), suggesting that (-)-alpha-terpineol may act by inhibiting inflammatory mediators. researchgate.netnih.govgreenleafmc.ca

LPS-Induced Inflammation: (-)-alpha-Terpineol has shown the ability to reduce inflammation induced by lipopolysaccharide (LPS). researchgate.netmedchemexpress.comgreenleafmc.ca In murine macrophages stimulated with LPS, (-)-alpha-terpineol significantly reduced nitrite (B80452) production, an indicator of nitric oxide (NO) production, which is a key mediator of inflammation. researchgate.netgreenleafmc.ca This effect may be related to the inhibition of the NF-κB signaling pathway. medchemexpress.comgreenleafmc.ca (-)-alpha-Terpineol also mitigated the pro-inflammatory activity of LPS on human macrophages through modulation of NF-κB, p38 mitogen-activated protein kinase (p38-MAPK), or extracellular signal-regulated kinase (ERK) pathways. mdpi.com

DSS-Induced Colitis: Studies in rats with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model for inflammatory bowel disease, have shown protective effects of (-)-alpha-terpineol. nih.govresearchgate.netnih.govacs.orgresearchgate.net Administration of (-)-alpha-terpineol reduced the disease activity index, tissue damage, and inflammatory cell infiltration in the colon. nih.govresearchgate.netnih.govacs.orgresearchgate.net It also suppressed the presence of mast cells and modulated the immunostaining of inflammatory markers like NF-κB-p65, COX-2, and iNOS. nih.govresearchgate.netacs.org Furthermore, (-)-alpha-terpineol significantly attenuated nitric oxide levels and myeloperoxidase activity in the colonic tissue. nih.govresearchgate.netnih.govacs.org

Neuroprotective and Neurological Modulatory Effects

(-)-alpha-Terpineol has demonstrated neuroprotective properties and the ability to modulate neurological processes, particularly in the context of Alzheimer's disease models and oxidative stress. scielo.brscielo.brscienceopen.comnih.govresearchgate.netusp.brresearchgate.netmdpi.com

Anti-amyloidogenic Mechanisms

Investigations into the effects of (-)-alpha-terpineol on the formation and accumulation of amyloid-beta (Aβ) have been conducted, primarily in the context of Alzheimer's disease models. scielo.brscielo.brscienceopen.comresearchgate.netusp.br

Inhibition of Amyloid-beta Fibril Formation

In vitro experiments have shown that (-)-alpha-terpineol can affect the formation of Aβ fibrils. scielo.brscielo.brscienceopen.comusp.br In the presence of (-)-alpha-terpineol, shorter fibrillar structures of Aβ1-42 were formed, indicating an anti-amyloid effect and suggesting that the compound may inhibit Aβ fibril formation. scielo.brscielo.brscienceopen.comusp.br Checking the potential of this compound on fibril formation and destabilization can provide details onto one of the mechanisms by which the compound is acting in the AD model. scielo.brscielo.br

Impact on Amyloid Plaque Reduction

Studies using rodent models of Alzheimer's disease, induced by injection of Aβ1-42 into the hippocampus, have investigated the impact of (-)-alpha-terpineol on amyloid plaque burden. scielo.brscielo.brscienceopen.comresearchgate.netusp.br Treatment with (-)-alpha-terpineol significantly decreased the amount of amyloid plaques in the treated groups compared to disease-induced groups. scielo.brscielo.brresearchgate.net This reduction in amyloid plaque counts suggests a potential therapeutic effect of (-)-alpha-terpineol in mitigating a key pathological hallmark of Alzheimer's disease. scielo.brscielo.brscienceopen.comresearchgate.netusp.br

Antioxidant Defense in Neuronal Systems

Oxidative stress is implicated in the pathogenesis of neurological disorders like Alzheimer's disease. scielo.brscielo.brscienceopen.comusp.br (-)-alpha-Terpineol has demonstrated antioxidant properties in neuronal systems. scielo.brscielo.brscienceopen.comitjfs.comnih.govusp.brresearchgate.netmdpi.comnih.gov

Studies have shown that (-)-alpha-terpineol can modulate the levels and activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and reduce markers of lipid peroxidation like Malondialdehyde (MDA). scielo.brscielo.brscienceopen.comitjfs.comnih.govresearchgate.netusp.brresearchgate.netnih.gov In a rat model of Alzheimer's disease, (-)-alpha-terpineol consumption led to higher levels of superoxide dismutase and reduced levels of MDA. scielo.brscielo.brscienceopen.comresearchgate.netusp.br Similarly, in a study investigating the protective effect of (-)-alpha-terpineol against impairment following transient cerebral ischemia in rats, it was found to be a strong inhibitor of lipid peroxidation in neural cells and capable of attenuating oxidative stress. nih.gov The results indicated that (-)-alpha-terpineol attenuates oxidative stress by inhibiting lipid peroxidation. nih.gov Increased levels of free radicals and reduced antioxidant enzyme activity can lead to impaired synaptic plasticity and neuronal damage, and (-)-alpha-terpineol appears to counteract these effects by enhancing antioxidant defense mechanisms. scielo.brnih.govnih.gov

Data from studies on the effect of this compound on SOD and MDA levels in Alzheimer's disease models illustrate its antioxidant impact:

| Group | Serum SOD Level | Serum MDA Level |

| Disease-Induced Groups | Lowered | Increased |

| (-)-alpha-Terpineol Treated | Increased | Reduced |

Effects on Neurogenesis and Cognitive Function

Studies suggest that this compound may influence neurogenesis and cognitive function, including long-term memory. In a rat model of Alzheimer's disease (AD) induced by the injection of amyloid-beta (Aβ1-42) into the hippocampus, this compound consumption was found to potentially improve neurogenesis and long-term memory. usp.brscielo.brresearchgate.netscielo.br This effect was observed in both preventive and therapeutic administration modes. usp.brresearchgate.net The study also noted that this compound reduced amyloid plaque counts and improved biochemical factors in the AD model. usp.brscielo.brresearchgate.netscielo.br Furthermore, this compound appeared to counteract the negative impact of short-term immobilization stress on memory and neurogenesis in AD-induced rats. scielo.brscielo.br

Mitigation of Neurodegeneration in Disease Models

This compound has demonstrated potential in mitigating neurodegeneration in disease models, including those relevant to Alzheimer's disease and Parkinson's disease.

In the context of AD models, this compound has been shown to reduce amyloid plaque counts and improve biochemical markers associated with the disease. usp.brscielo.brresearchgate.netscielo.br In vitro experiments indicated that this compound could influence Aβ1-42 fibril formation, leading to the formation of shorter fibrillar structures, suggesting an anti-amyloid effect. usp.brscielo.brresearchgate.netscielo.br

For Parkinson's disease (PD), studies using a MPTP-induced Parkinsonism model in zebrafish larvae have shown that this compound exhibits neuroprotective effects. researchgate.netnih.gov It was found to guard early developmental processes, improve survival and hatching rates, stabilize heart rate, and ameliorate phenotypic abnormalities in these larvae. researchgate.netnih.gov

Locomotor Function and Acetylcholinesterase (AChE) Activity

In the MPTP-induced Parkinsonism model in zebrafish larvae, this compound demonstrated strong neuroprotective effects by enhancing locomotor function and improving acetylcholinesterase (AChE) activity. researchgate.netnih.gov Impaired locomotor activity and altered AChE activity are relevant features in neurodegenerative conditions like Parkinson's disease. researchgate.netnih.govpreprints.org

Studies have also investigated the effect of this compound on AChE activity in the context of Alzheimer's disease. Scopolamine-induced rats, used as a model for AD, showed enhanced brain AChE activity. impactfactor.org Pretreatment with this compound, among other compounds, significantly decreased the level of AChE activity in these rats. impactfactor.org This suggests a potential inhibitory effect of this compound on AChE, which could be beneficial in conditions characterized by cholinergic deficits. preprints.org

Suppression of Microglial Activation in Neuropathic Pain

This compound has been observed to suppress microglial activation, particularly in the context of neuropathic pain. Neuropathic pain is a condition where microglial cells and inflammatory cytokines play a significant role in its pathogenesis. researchgate.netnih.govmums.ac.irnih.gov Studies in rat models of neuropathic pain induced by chronic constriction injury of the sciatic nerve have shown that this compound reduces neuropathic pain by suppressing microglial cells and reducing the level of inflammatory cytokines in the spinal cord. researchgate.netnih.govmums.ac.irnih.govmdpi.com Specifically, this compound significantly decreased the number of Iba1-positive cells (a marker for activated microglia) and diminished the concentration of pro-inflammatory cytokines like IL-1β and TNF-α in the spinal tissue of neuropathic rats. researchgate.netnih.govmums.ac.irnih.gov This suppression of microglial activation is considered a key mechanism by which this compound exerts its analgesic effect in neuropathic pain. nih.govmums.ac.irnih.gov

Analgesic and Antinociceptive Mechanisms

This compound possesses both peripheral and central analgesic properties and has shown antinociceptive activity in various pain models. tandfonline.comtandfonline.comresearchgate.netgreenleafmc.ca Its analgesic and antinociceptive effects are likely mediated through multiple mechanisms. mdpi.comufs.brfrontiersin.orgresearchgate.netnih.govfrontiersin.org

Inhibition of Inflammatory Mediators (e.g., substance P, serotonin (B10506), histamine, bradykinin, prostaglandins)

One of the key mechanisms behind this compound's analgesic effect involves the inhibition of inflammatory mediators. Research indicates that this compound can inhibit the release or activity of various molecules involved in the inflammatory response and pain signaling. tandfonline.comtandfonline.comresearchgate.netgreenleafmc.caresearchgate.netbiotechrep.ir This includes the potential to inhibit the release of substance P, serotonin, histamine, bradykinin, and prostaglandins (B1171923) (such as PGE2α and PGF2α). tandfonline.comtandfonline.comresearchgate.netgreenleafmc.caresearchgate.netbiotechrep.ir These mediators contribute to stimulating peripheral nociceptive neurons and increasing vascular permeability, thus playing a role in the development and perception of pain. researchgate.netbiotechrep.ir By inhibiting these substances, this compound can reduce mechanical hypernociception and inflammatory responses. researchgate.net this compound has also been shown to inhibit neutrophil influx into tissue and affect inflammation by inhibiting NF-κB and reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and NO. researchgate.net

Modulation of Serotonin Receptors

The modulation of serotonin receptors is another proposed mechanism for the analgesic effects of this compound. Studies suggest that this compound may interact with serotonin receptors, potentially modulating the descending inhibitory pain system. mdpi.comufs.brresearchgate.netnih.govfrontiersin.org In an animal model of non-inflammatory chronic muscle pain, the analgesic effect of this compound complexed with beta-cyclodextrin (B164692) was reversed by the administration of ondansetron (B39145), a 5-HT3 antagonist. mdpi.comufs.brresearchgate.net This suggests the involvement of 5-HT3 receptors in its antinociceptive activity in this specific pain model. mdpi.comufs.brresearchgate.netfrontiersin.org Molecular docking studies have also corroborated the possible interaction of this compound with serotonin receptors. ufs.brfrontiersin.orgresearchgate.netfrontiersin.org Furthermore, it is hypothesized that terpineol (B192494) could interact with different targets in the central nervous system, including serotonergic receptors, which are related to the pathogenesis of conditions like depression that can be associated with pain. mdpi.comnih.gov

Data Tables

While detailed quantitative data for all aspects were not consistently available across snippets to create comprehensive interactive tables for every point, the following table summarizes some findings related to AChE activity and inflammatory cytokines based on the provided search results:

| Study Model / Condition | Compound Administered | Measured Parameter | Observed Effect | Citation |

| Scopolamine-induced rats (AD model) | This compound (Pretreatment) | Brain AChE activity | Significantly decreased compared to scopolamine (B1681570) control group. | impactfactor.org |

| MPTP-induced zebrafish larvae (PD model) | This compound | Locomotor function | Enhanced | researchgate.netnih.gov |

| MPTP-induced zebrafish larvae (PD model) | This compound | AChE activity | Improved | researchgate.netnih.gov |

| Neuropathic pain (CCI model in rats) | This compound (25, 50, 100 mg/kg) | Number of Iba1-positive cells | Significantly decreased in spinal tissue. | nih.govmums.ac.irnih.gov |

| Neuropathic pain (CCI model in rats) | This compound (25, 50, 100 mg/kg) | Spinal IL-1β concentration | Significantly diminished. Greater reduction at higher doses. | nih.govmums.ac.irnih.gov |

| Neuropathic pain (CCI model in rats) | This compound (25, 50, 100 mg/kg) | Spinal TNF-α concentration | Significantly diminished. | nih.govmums.ac.irnih.gov |

| Neuropathic pain (CCI model in rats) | This compound (100 mg/kg) | Spinal IL-1β and TNF-α concentration | More reduction compared to gabapentin (B195806) group. | nih.gov |

| Acetic acid-induced writhing (mice) | This compound | Writhing responses | Significantly inhibited. | tandfonline.comtandfonline.comgreenleafmc.cabiotechrep.ir |

| Formalin-induced nociception (mice) | This compound | Paw licking (early and late phases) | Produced significant analgesic effect (reduction). | tandfonline.comtandfonline.comgreenleafmc.cabiotechrep.ir |

| Non-inflammatory chronic muscle pain (mice) | This compound-βCD complex | Mechanical hyperalgesia | Significantly reduced. Effect reversed by ondansetron (5-HT3 antagonist). | mdpi.comufs.brresearchgate.net |

Antimicrobial Activitiesthis compound exhibits a broad spectrum of antimicrobial activities, including effects against bacteria and fungi.scielo.brscielo.brtandfonline.comusda.gov

Antibacterial Spectrum and Mechanismsthis compound has demonstrated antibacterial activity against several foodborne pathogenic bacteria.researchgate.netnih.govThe order of antibacterial activity has been reported to be Escherichia coli O157:H7 > Salmonella typhimurium > Listeria monocytogenes > Staphylococcus aureus.researchgate.netnih.govAt a concentration of 0.8% (v/v), this compound significantly reduced the populations of E. coli O157:H7 and S. aureus within one hour.researchgate.netnih.gov